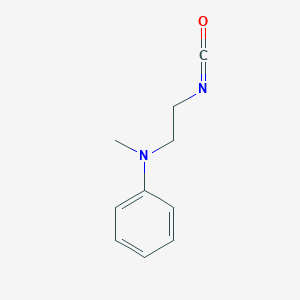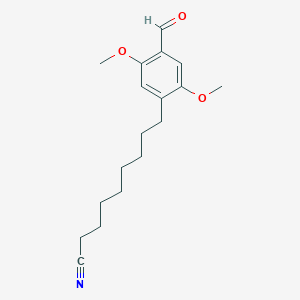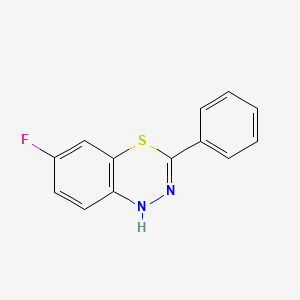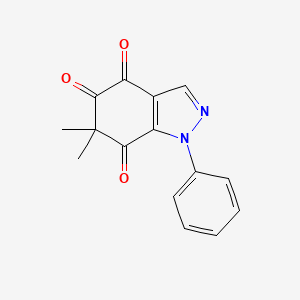![molecular formula C17H17FO4 B14523923 2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-35-9](/img/structure/B14523923.png)
2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and a phenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Hydroxy Methylation: The intermediate undergoes a hydroxy methylation reaction to introduce the hydroxy group.
Phenoxy Substitution: The hydroxy methylated intermediate is then reacted with a phenol derivative to form the phenoxy group.
Final Coupling: The final step involves coupling the phenoxy intermediate with a propanoic acid derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or reduce the carboxylic acid to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Shares a similar propanoic acid backbone but lacks the fluorophenyl and phenoxy groups.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but differs in the overall structure.
Phenoxyacetic acid: Contains the phenoxy group but lacks the fluorophenyl and hydroxy groups.
Properties
CAS No. |
62810-35-9 |
|---|---|
Molecular Formula |
C17H17FO4 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H17FO4/c1-17(2,16(20)21)22-14-5-3-4-12(10-14)15(19)11-6-8-13(18)9-7-11/h3-10,15,19H,1-2H3,(H,20,21) |
InChI Key |
RNAFWOPQLKXYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


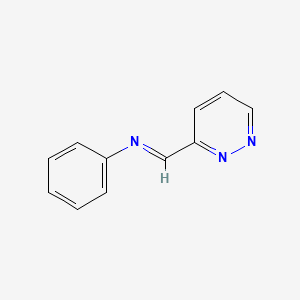
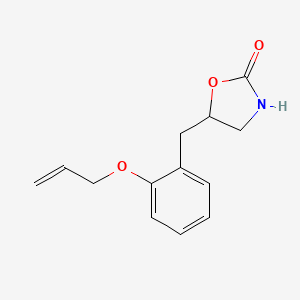
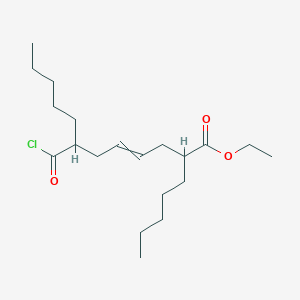
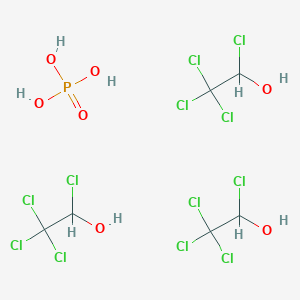
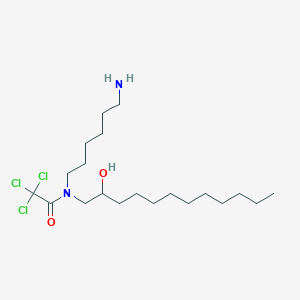
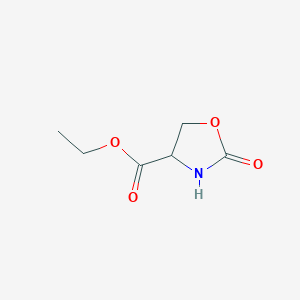
![2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14523866.png)
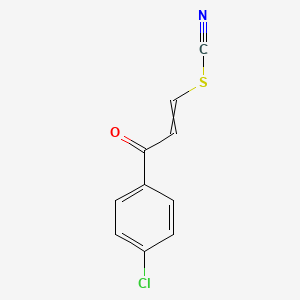
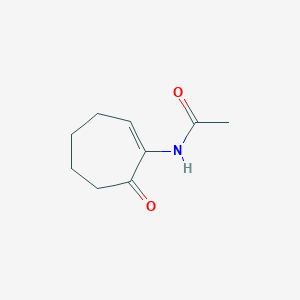
![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)
